![molecular formula C11H8F2N2O3 B14049396 (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a benzimidazole ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the benzimidazole derivative is coupled with an appropriate acrylate under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups.
科学研究应用
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure but different functional groups.
(-)-Carvone: A natural compound with a similar aromatic ring but different substituents and biological activity.
Uniqueness
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to its specific combination of a benzimidazole ring, difluoromethoxy group, and acrylic acid moiety, which confer distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C11H8F2N2O3 |
|---|---|
分子量 |
254.19 g/mol |
IUPAC 名称 |
3-[4-(difluoromethoxy)-1H-benzimidazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8F2N2O3/c12-11(13)18-10-6(2-4-8(16)17)1-3-7-9(10)15-5-14-7/h1-5,11H,(H,14,15)(H,16,17) |
InChI 键 |
AOUOELYZSQUDIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1C=CC(=O)O)OC(F)F)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


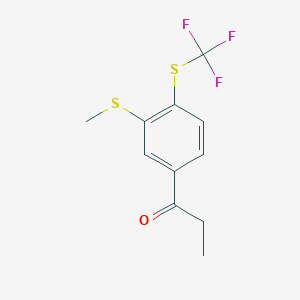

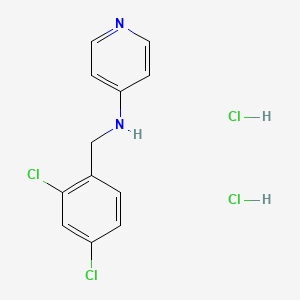

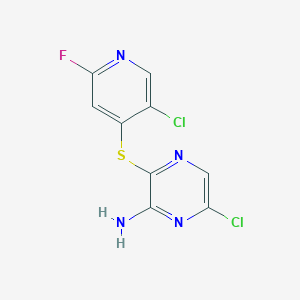
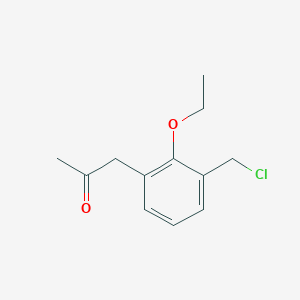
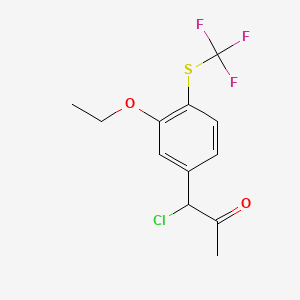

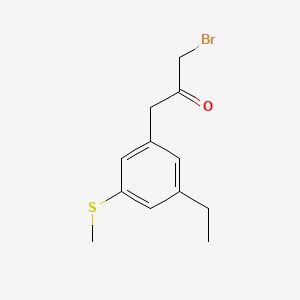
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
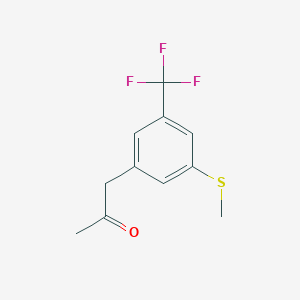
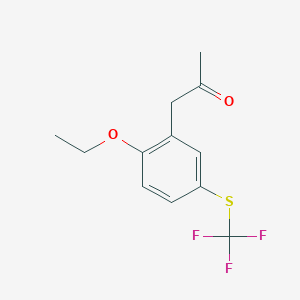
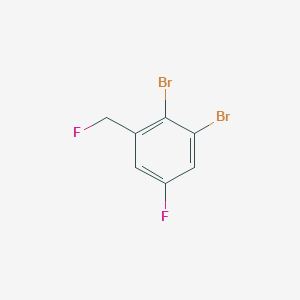
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)
